molecular formula C16H17N3O2S2 B11250869 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide CAS No. 298686-17-6

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide

Cat. No.: B11250869
CAS No.: 298686-17-6
M. Wt: 347.5 g/mol
InChI Key: KGIOEFXZFCVPRE-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is an organic compound that features a combination of aromatic and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylthiol with acetyl chloride to form 4-methoxyphenylthioacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form strong interactions with metal ions, which may be relevant in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioamide group, in particular, is less common and may offer unique interactions in both chemical and biological contexts .

Properties

CAS No.

298686-17-6

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

1-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3O2S2/c1-21-13-7-9-14(10-8-13)23-11-15(20)18-19-16(22)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,22)

InChI Key

KGIOEFXZFCVPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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